molecular formula C10H12ClF2N B1492306 3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride CAS No. 2098019-29-3

3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1492306
CAS No.: 2098019-29-3
M. Wt: 219.66 g/mol
InChI Key: XOCLZSHGDBUSPW-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 3,5-difluorophenylmethyl group. The hydrochloride salt enhances its stability and solubility for applications in medicinal chemistry, agrochemicals, or material science.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h2-4,8,13H,1,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLZSHGDBUSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various studies, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an azetidine ring, contributing to its unique properties and biological activities. Its chemical formula is C11_{11}H12_{12}ClF2_2N, with a molecular weight of approximately 233.67 g/mol.

Research indicates that this compound acts primarily as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor. This mechanism is significant in the context of treating conditions such as obesity and metabolic disorders, where modulation of the endocannabinoid system plays a crucial role .

Enzyme Inhibition

The compound has been utilized in studies focused on enzyme inhibitors and receptor binding assays. It has shown potential in inhibiting various enzymes, which may have implications for drug development targeting metabolic pathways.

Anticancer Activity

Recent studies have explored the compound's effects on cancer cell lines. For instance, it was tested against breast cancer cells (MDA-MB-231 and MDA-MB-468) that exhibit active STAT3 signaling. Although it demonstrated sub-micromolar potency in cell-free assays, the cellular activity was limited due to poor membrane permeability .

Table 1: Summary of Biological Activities

Activity Cell Line/Target IC50/EC50 Comments
STAT3 InhibitionMDA-MB-2310.52 μMPotent in vitro but low cellular activity
CB1 Receptor ModulationVariousNot specifiedPotential for obesity treatment
Enzyme InhibitionVariousNot specifiedUseful in enzyme inhibition studies

Case Study: Anticancer Activity

In one notable study, the compound was evaluated for its effects on human breast cancer cells. Despite its strong performance in vitro against STAT3 activity (IC50 = 0.52 μM), it exhibited weak cellular activity (EC50 > 10 μM). This discrepancy was attributed to the compound's poor cell membrane permeability due to its polar carboxylate group .

Scientific Research Applications

This compound has shown promise in pharmacological research because of its potential biological activities. Research indicates that it primarily acts as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor, which is significant for treating conditions like obesity and metabolic disorders by modulating the endocannabinoid system.

Enzyme Inhibition

Studies have utilized 3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride in enzyme inhibitor and receptor binding assays, demonstrating its potential in inhibiting various enzymes, which may be relevant for drug development targeting metabolic pathways.

Anticancer Activity

Studies have explored the compound's effects on cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468) with active STAT3 signaling. While it demonstrated sub-micromolar potency in cell-free assays, its cellular activity was limited due to poor membrane permeability.

Table 1: Summary of Biological Activities

ActivityCell Line/TargetIC50/EC50Comments
STAT3 InhibitionMDA-MB-2310.52 μMPotent in vitro but low cellular activity
CB1 Receptor ModulationVariousNot specifiedPotential for obesity treatment
Enzyme InhibitionVariousNot specifiedUseful in enzyme inhibition studies

Case Study: Anticancer Activity

In one study, the compound was evaluated for its effects on human breast cancer cells. Despite its strong in vitro performance against STAT3 activity (IC50 = 0.52 μM), it exhibited weak cellular activity (EC50 > 10 μM). This discrepancy was attributed to the compound's poor cell membrane permeability due to its polar carboxylate group.

Research as CB1 Receptor Modulator

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substituents

(a) 3-[(3,5-Dimethoxyphenyl)methyl]azetidine Hydrochloride
  • Molecular Formula: C₁₂H₁₇NO₂·HCl (free base: C₁₂H₁₇NO₂)
  • Key Differences :
    • Replaces fluorine atoms with methoxy (-OCH₃) groups at the 3,5-positions of the phenyl ring.
    • Increased steric bulk and reduced electronegativity compared to fluorine.
    • Applications : Used in pharmaceutical intermediates and agrochemicals due to its stability and synthetic versatility .
Property 3-[(3,5-Difluorophenyl)methyl]azetidine HCl 3-[(3,5-Dimethoxyphenyl)methyl]azetidine HCl
Molecular Weight (g/mol) ~220.46 243.46
LogP (Predicted) ~2.1 (higher lipophilicity) ~1.5 (lower lipophilicity)
Aromatic Substituents Electron-withdrawing (-F) Electron-donating (-OCH₃)
(b) 4-(3,5-Difluorophenyl)piperidine Hydrochloride
  • Molecular Formula : C₁₁H₁₄ClF₂N
  • Key Differences: Replaces the azetidine ring with a six-membered piperidine ring. Applications: Explored in CNS drug development due to piperidine’s prevalence in neurotransmitter analogs .

Functional Group Analogs

(a) Methyl 2-(3,5-Difluorophenyl)acetate
  • Molecular Formula : C₁₀H₉F₂O₂
  • Key Differences :
    • Contains an ester group (-COOCH₃) instead of an azetidine-hydrochloride moiety.
    • Higher polarity and lower metabolic stability compared to the azetidine derivative.
    • Applications : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .
(b) 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione)
  • Molecular Formula : C₁₃H₁₃Cl₂N₃O₃
  • Key Differences :
    • Dichlorophenyl substituent instead of difluorophenyl.
    • Contains an imidazolidinedione ring, a common motif in fungicides.
    • Applications : Commercial fungicide (e.g., iprodione) due to chlorine’s persistence in agricultural environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride

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